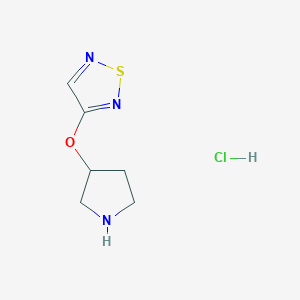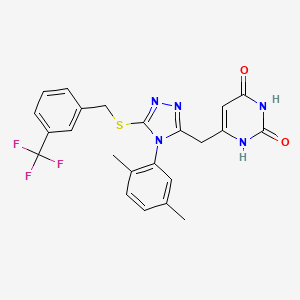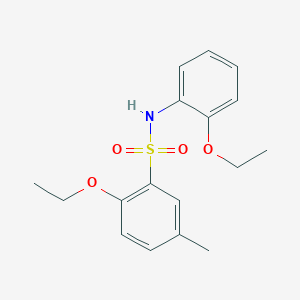![molecular formula C8H14ClF2N B2486899 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride CAS No. 2253633-05-3](/img/structure/B2486899.png)
7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. This compound is often utilized in the synthesis of pharmaceuticals and other complex organic molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The process may include steps such as cyclization, spirocyclization, and fluorination. Common reagents used in these reactions include hydrogen fluoride, fluorine gas, and various fluorinating agents .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the effects of fluorinated spirocyclic compounds on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The spirocyclic structure of the compound also allows it to fit into specific binding sites, enhancing its efficacy .
Comparison with Similar Compounds
- 2,2-Difluoro-7-azaspiro[3.5]nonane;hydrochloride
- 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride
Comparison: Compared to similar compounds, this compound is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. These features contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6-11-7;/h11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAZGUFXFQBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCN2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253633-05-3 |
Source


|
| Record name | 7,7-difluoro-1-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide](/img/structure/B2486818.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)

![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)
![2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486823.png)

![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2486830.png)




![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide](/img/structure/B2486837.png)

